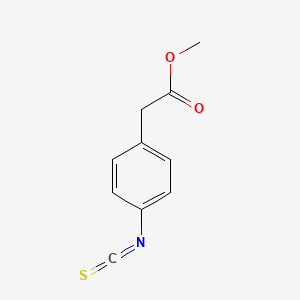

Methyl (4-isothiocyanatophenyl)acetate

CAS No.: 77055-43-7

Cat. No.: VC6509062

Molecular Formula: C10H9NO2S

Molecular Weight: 207.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77055-43-7 |

|---|---|

| Molecular Formula | C10H9NO2S |

| Molecular Weight | 207.25 |

| IUPAC Name | methyl 2-(4-isothiocyanatophenyl)acetate |

| Standard InChI | InChI=1S/C10H9NO2S/c1-13-10(12)6-8-2-4-9(5-3-8)11-7-14/h2-5H,6H2,1H3 |

| Standard InChI Key | YJVMZRQLTVUMTL-UHFFFAOYSA-N |

| SMILES | COC(=O)CC1=CC=C(C=C1)N=C=S |

Introduction

Chemical Identity and Structural Properties

Methyl (4-isothiocyanatophenyl)acetate is structurally defined by a phenylacetate backbone substituted with an isothiocyanate group at the para position. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 77055-43-7 |

| Molecular Formula | C₁₀H₉NO₂S |

| Molecular Weight | 207.25 g/mol |

| IUPAC Name | Methyl 2-(4-isothiocyanatophenyl)acetate |

| SMILES | COC(=O)CC1=CC=C(C=C1)N=C=S |

| InChIKey | YJVMZRQLTVUMTL-UHFFFAOYSA-N |

| PubChem CID | 3878388 |

The compound’s reactivity stems from the electrophilic isothiocyanate group, which undergoes nucleophilic addition with primary amines, thiols, and hydroxyl groups under mild conditions. Its acetate ester moiety enhances solubility in organic solvents, though aqueous solubility remains undocumented.

Synthesis and Optimization

Primary Synthetic Routes

Methyl (4-isothiocyanatophenyl)acetate is synthesized via two principal methods, adapted from general isothiocyanate preparation protocols :

Method A: Carbon Disulfide (CS₂) Mediated Synthesis

-

Reagents: Primary amine (e.g., 4-aminophenylacetate), CS₂, K₂CO₃, Na₂S₂O₈.

-

Procedure:

Method B: Thiophosgene (Cl₂C=S) Route

-

Reagents: Amine, thiophosgene (1.2 equiv), CH₂Cl₂, NaHCO₃.

-

Procedure:

Method Comparison

| Parameter | Method A | Method B |

|---|---|---|

| Reaction Time | 12–24 hours | 1–2 hours |

| Toxicity | Moderate (CS₂) | High (Cl₂C=S) |

| Scalability | Suitable for bulk | Limited by thiophosgene handling |

Method B offers higher efficiency but requires stringent safety measures due to thiophosgene’s toxicity .

Applications in Proteomics and Biochemical Research

Protein Labeling and Crosslinking

The isothiocyanate group reacts selectively with lysine ε-amino groups or N-termini of proteins at pH 7–9, forming stable thiourea linkages. This property is exploited for:

-

Fluorescent Tagging: Conjugation with fluorophores (e.g., FITC derivatives) for imaging.

-

Affinity Probes: Immobilization of proteins on solid supports via covalent bonding.

Activity-Based Protein Profiling (ABPP)

Methyl (4-isothiocyanatophenyl)acetate serves as a scaffold for activity-based probes that target enzymatic active sites. For example:

-

Serine Hydrolases: The compound’s acetate group mimics natural substrates, enabling covalent modification of active-site nucleophiles.

Quantitative Mass Spectrometry

Isothiocyanate derivatives are used in isotope-coded affinity tags (ICAT) for quantitative proteomics. Differences in protein abundance between samples are quantified via LC-MS/MS after tryptic digestion.

Future Directions and Research Gaps

Unexplored Applications

-

Drug Conjugates: Antibody-drug conjugates (ADCs) leveraging isothiocyanate-amine coupling.

-

Nanoparticle Functionalization: Surface modification of quantum dots for targeted delivery.

Synthetic Improvements

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume